5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. The compound consists of a pyrrolopyridine moiety fused with an oxadiazole ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The pyrrolopyridine moiety can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using suitable boronic acids or stannanes .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrrolopyridine or oxadiazole rings are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted analogs .
Scientific Research Applications
5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolopyridine core and exhibit similar biological activities.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar heterocyclic structure and are used in similar applications.
Pyrrolo[3,4-b]pyridin-5-ones: These compounds are structurally related and have been studied for their biological activities.
Uniqueness
5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine is unique due to the presence of both the pyrrolopyridine and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring system allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C9H7N5O |
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Molecular Weight |
201.18 g/mol |
IUPAC Name |
5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C9H7N5O/c10-9-14-13-8(15-9)6-4-12-7-5(6)2-1-3-11-7/h1-4H,(H2,10,14)(H,11,12) |
InChI Key |
XCQKTWFSHCUNKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC=C2C3=NN=C(O3)N)N=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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